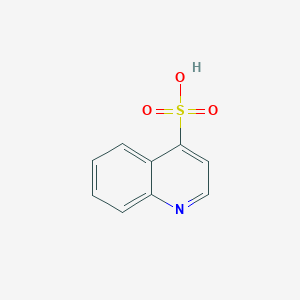

Quinoline-4-sulfonic Acid

説明

Historical Context of Quinoline Sulfonic Acid Derivatives

The historical development of quinoline sulfonic acid derivatives traces back to the nineteenth century when quinoline itself was first isolated and characterized. In 1834, German chemist Friedlieb Ferdinand Runge successfully extracted quinoline from coal tar, initially naming the compound leukol, derived from Greek terminology meaning white oil. This groundbreaking isolation marked the beginning of systematic investigations into quinoline chemistry and laid the foundation for subsequent studies of its derivatives, including various sulfonic acid substituted analogs.

Following Runge's initial discovery, French chemist Charles Gerhardt made significant contributions to quinoline chemistry in 1842 by obtaining quinoline compounds through dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine using potassium hydroxide. Gerhardt designated his isolated compound as Chinoilin or Chinolein, and although initial investigations suggested differences between Runge's and Gerhardt's compounds, German chemist August Hoffmann later demonstrated that these apparent differences resulted from contamination rather than structural variations, confirming that both researchers had isolated the same quinoline compound.

The development of quinoline sulfonation chemistry gained momentum during the late nineteenth and early twentieth centuries as industrial demand for quinoline derivatives increased. Early synthetic approaches to quinoline sulfonic acids involved direct sulfonation reactions using concentrated sulfuric acid or oleum under elevated temperature conditions. These initial methodologies established the fundamental principles of quinoline sulfonation that continue to influence modern synthetic strategies for producing this compound and related compounds.

Patent literature from the mid-twentieth century documents significant advances in quinoline sulfonation technology. United States Patent 2,950,283, filed in the 1950s, describes comprehensive procedures for the recovery of sulfonation products from quinoline, including quinoline-8-sulfonic acid, quinoline-5-sulfonic acid, and quinoline-6-sulfonic acid. These industrial processes demonstrated the commercial viability of quinoline sulfonic acid production and established protocols for separating different positional isomers from complex reaction mixtures. The patent documentation reveals that quinoline sulfonation with oleum at temperatures ranging from 90 to 180 degrees Celsius produces multiple sulfonic acid derivatives, with yields of individual isomers ranging from 40 to 60 percent of the starting quinoline material.

The historical evolution of quinoline sulfonic acid chemistry also encompasses the development of analytical methods for characterizing these compounds. Early researchers relied primarily on melting point determinations and chemical derivatization reactions to distinguish between different positional isomers. Modern analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography have revolutionized the identification and quantification of quinoline sulfonic acid derivatives, enabling more precise characterization of reaction products and synthetic intermediates.

Contemporary research in quinoline sulfonic acid chemistry has expanded beyond traditional synthetic applications to encompass advanced materials science and pharmaceutical development. Recent patent applications and scientific publications document the use of quinoline sulfonic acid derivatives in the synthesis of fluorescent compounds with potential applications in imaging and sensing technologies. These modern developments represent a continuation of the historical trajectory that began with Runge's initial isolation of quinoline from coal tar, demonstrating the enduring significance of this chemical family in scientific and technological innovation.

Positional Isomerism in Quinoline Sulfonation Reactions

Positional isomerism in quinoline sulfonation reactions represents a fundamental aspect of quinoline chemistry that significantly influences both synthetic strategies and product applications. The quinoline ring system contains multiple positions available for electrophilic substitution, with the specific site of sulfonation depending on reaction conditions, temperature, and the nature of the sulfonating agent employed. Understanding these positional preferences is crucial for developing selective synthetic routes to this compound and other specific isomers.

The quinoline molecule exhibits distinct reactivity patterns during sulfonation reactions due to the electronic distribution within the fused ring system. The benzene ring portion of quinoline demonstrates higher electron density compared to the pyridine ring, making positions 5, 6, 7, and 8 on the benzene ring more susceptible to electrophilic attack than positions 2, 3, and 4 on the pyridine ring. However, under specific reaction conditions, sulfonation at position 4 becomes accessible, enabling the targeted synthesis of this compound.

Experimental investigations have revealed that sulfonation of quinoline with fuming sulfuric acid at elevated temperatures produces complex mixtures of positional isomers. Research documented in industrial patents demonstrates that sulfonation with oleum at 92 degrees Celsius primarily yields quinoline-8-sulfonic acid as the major product. However, modifications to reaction temperature, acid concentration, and reaction time can alter the product distribution, potentially favoring formation of other isomers including this compound.

The following table summarizes the major quinoline sulfonic acid isomers identified in sulfonation reaction mixtures:

| Compound | Position | Molecular Formula | Molecular Weight | Primary Formation Conditions |

|---|---|---|---|---|

| Quinoline-2-sulfonic acid | 2 | C₉H₇NO₃S | 209.22 | Specialized conditions |

| This compound | 4 | C₉H₇NO₃S | 209.22 | Controlled sulfonation |

| Quinoline-5-sulfonic acid | 5 | C₉H₇NO₃S | 209.22 | High temperature sulfonation |

| Quinoline-6-sulfonic acid | 6 | C₉H₇NO₃S | 209.22 | Mixed product formation |

| Quinoline-8-sulfonic acid | 8 | C₉H₇NO₃S | 209.22 | Standard oleum treatment |

The selectivity of quinoline sulfonation reactions can be influenced through careful control of experimental parameters. Temperature optimization plays a critical role in determining the product distribution, with lower temperatures generally favoring kinetic control and higher temperatures promoting thermodynamic equilibration. The concentration of sulfuric acid or oleum also affects the reaction pathway, with higher acid concentrations typically accelerating the sulfonation process while potentially reducing positional selectivity.

Advanced synthetic methodologies have been developed to enhance the selectivity for specific positional isomers. Research published in recent chemical literature describes the use of protecting groups and directed metalation strategies to achieve regioselective introduction of sulfonic acid functionality at desired positions on the quinoline ring. These modern approaches complement traditional direct sulfonation methods and provide alternative routes for accessing this compound with improved selectivity and yield.

The separation and purification of quinoline sulfonic acid isomers from reaction mixtures presents significant technical challenges due to the similar physical and chemical properties of the different positional isomers. Historical industrial processes relied on differential crystallization techniques, exploiting the varying solubilities of different isomers in aqueous and organic solvents. Modern separation strategies employ chromatographic methods including high-performance liquid chromatography and preparative column chromatography to achieve efficient isolation of individual isomers.

The positional isomerism phenomenon in quinoline sulfonation has important implications for the properties and applications of the resulting compounds. Each positional isomer exhibits distinct chemical reactivity patterns, with the position of the sulfonic acid group influencing both the electronic properties of the quinoline ring and the accessibility of the sulfonic acid functionality for further chemical transformations. These differences in reactivity enable the design of isomer-specific synthetic routes and applications, highlighting the importance of understanding and controlling positional selectivity in quinoline sulfonation chemistry.

特性

IUPAC Name |

quinoline-4-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRYDUDEJGXDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403539 | |

| Record name | Quinoline-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6046-42-0 | |

| Record name | 4-Quinolinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6046-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Summary Table of Preparation Methods for this compound

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Continuous Sulfonation with Oleum | High temp (120-180 °C), oleum 50-65% SO3, water crystallization | High yield, continuous process, co-products | Requires handling of oleum, corrosive conditions |

| Solvent Precipitation Recovery | Use of sulfuric acid-stable solvents for precipitation | Near quantitative recovery, solvent reuse | Additional solvent handling, multi-step purification |

| Derivative Synthesis + Sulfonation | Prepares substituted quinolines before sulfonation | High purity, tailored derivatives | More synthetic steps, longer process |

| Catalytic Green Synthesis (Research) | Mild conditions, reusable catalyst, solvent-free | Sustainable, efficient catalyst recovery | Mostly for carboxylic acid derivatives, not direct sulfonation |

化学反応の分析

Types of Reactions: Quinoline-4-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can modify the sulfonic acid group or the quinoline ring itself.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional functional groups, while substitution reactions can introduce new substituents at various positions on the quinoline ring.

科学的研究の応用

Medicinal Chemistry

Quinoline derivatives, including Q4SA, have been extensively studied for their biological activities. They exhibit a variety of pharmacological properties, making them valuable in drug discovery.

Anticancer Activity

Recent studies have synthesized various quinoline-derived sulfonyl analogs aimed at developing effective anticancer agents. For instance, a study involving 36 4-aminoquinoline derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) while showing lower toxicity to non-cancerous cells . The structure-activity relationship (SAR) analysis indicated that modifications at the 7-position of the quinoline ring could enhance tumor selectivity and potency.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | GI50 (µM) | Notes |

|---|---|---|---|

| Compound A | MDA-MB231 | 5.97 | Effective against triple-negative breast carcinoma |

| Compound B | MDA-MB468 | 4.18 | Higher potency with halogen substitution |

| Compound C | MCF7 | 4.22 | Notable for selective toxicity |

Antibacterial Properties

Quinoline-4-sulfonic acid has also shown promising antibacterial activity. A recent study evaluated its derivatives against multi-drug resistant strains such as MRSA and found significant activity . The introduction of specific functional groups improved the efficacy of these compounds against bacterial infections.

Catalytic Applications

Q4SA serves as an effective catalyst in various organic transformations due to its sulfonic acid group, which enhances reactivity.

Synthesis of Complex Organic Molecules

In catalysis, Q4SA has been utilized for the synthesis of spiro-oxindole derivatives and other complex molecules . Its ability to act as a reusable nanocatalyst presents advantages in terms of cost-effectiveness and environmental sustainability.

Table 2: Catalytic Applications of this compound

| Reaction Type | Substrate Type | Yield (%) | Reference |

|---|---|---|---|

| Spiro-oxindole synthesis | Active carbonyl compounds | 85 | |

| C–H activation reactions | Various acids | 90 |

Material Science

Q4SA is being explored for its potential applications in material science, particularly in the development of functional materials with enhanced properties.

Ionically Tagged Magnetic Nanoparticles

Recent research has focused on incorporating Q4SA into magnetic nanoparticles to create ionically tagged materials for targeted drug delivery systems . This innovative approach aims to improve the efficacy and specificity of drug delivery in cancer therapy.

作用機序

The mechanism by which quinoline-4-sulfonic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

類似化合物との比較

Research Findings and Methodological Insights

Synthesis Optimization: The Doebner reaction (sulfamic acid-catalyzed) efficiently produces quinoline-4-carboxylic acid derivatives but requires adaptation for sulfonic acid synthesis .

Structural Confirmation: Advanced techniques like HRMS and ¹H/¹³C NMR are critical for characterizing complex derivatives, such as 9-oxo-9,12-dihydroquinolino[7,8-h]this compound .

Unexpected Pathways: Deoxygenative sulfonylation offers a novel route to 2-sulfonylquinolines, bypassing traditional sulfonation challenges .

生物活性

Quinoline-4-sulfonic acid (QSA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of QSA, including its antibacterial, anticancer, anti-inflammatory, and antioxidant effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a sulfonic acid group at the 4-position. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, making it suitable for various biological applications.

Antibacterial Activity

QSA exhibits notable antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, research indicates that QSA derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| QSA | Staphylococcus aureus | 32 µg/mL |

| QSA | Escherichia coli | 64 µg/mL |

| 2-Sulfonylquinoline | Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

QSA has been explored for its anticancer potential, particularly in breast cancer models. A study synthesized several QSA derivatives and evaluated their cytotoxic effects on different breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells compared to non-cancerous cells.

Table 2: Cytotoxic Effects of this compound Derivatives on Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| QSA Derivative A | MDA-MB231 | 10 |

| QSA Derivative B | MDA-MB468 | 15 |

| QSA Derivative C | MCF7 | 20 |

The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring significantly enhanced anticancer activity.

Anti-inflammatory and Antioxidant Activity

In addition to its antibacterial and anticancer properties, QSA also exhibits anti-inflammatory and antioxidant activities. Research has shown that it can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Anti-inflammatory Effects of this compound

In a controlled study involving animal models with induced inflammation, administration of QSA resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The findings support the hypothesis that QSA may serve as a therapeutic agent for conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Quinoline-4-sulfonic Acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via sulfonation of quinoline derivatives using sulfuric acid or sulfur trioxide. For example, refluxing quinoline derivatives with sodium sulfite in water under controlled pH conditions can yield sulfonic acid derivatives. Reaction parameters like temperature (e.g., 80–100°C), solvent polarity, and stoichiometry of sulfonating agents significantly impact product purity and yield. NMR and HPLC are critical for verifying structural integrity .

- Example Data :

| Starting Material | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Quinoline derivative | Na₂SO₃, H₂O, reflux (4h) | 26% | >95% |

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., sulfonic acid groups deshield adjacent protons). For example, the NH proton in this compound appears at δ 15.47 ppm in DMSO-d₆ .

- HRMS : Confirm molecular ion peaks (e.g., [M−H]⁻ at m/z 325.0289) .

- FT-IR : Identify sulfonic acid S=O stretching (~1350–1200 cm⁻¹) .

Q. What are the foundational applications of this compound in medicinal chemistry?

- Methodological Answer : Its sulfonic acid group enhances solubility and bioavailability, making it a scaffold for drug candidates. For example, derivatives are studied as alkaline phosphatase inhibitors (e.g., h-TNAP, IC₅₀ < 1 µM) via competitive binding assays. Researchers should design in vitro assays using recombinant enzymes and monitor inhibition kinetics via spectrophotometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enzyme inhibition?

- Methodological Answer :

Substituent Variation : Introduce electron-withdrawing groups (e.g., -F) at the 6-position to enhance binding to catalytic sites .

Biological Testing : Use dose-response curves to calculate IC₅₀ values across isoforms (e.g., h-IAP vs. h-PLAP).

Molecular Docking : Employ software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., sulfonic acid group interacting with Zn²⁺ ions in alkaline phosphatases) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Source Evaluation : Cross-reference assay conditions (e.g., buffer pH, enzyme source) that may alter activity. For example, intestinal vs. placental alkaline phosphatases exhibit divergent substrate affinities .

- Meta-Analysis : Aggregate data from multiple studies using tools like PRISMA guidelines to identify confounding variables (e.g., cell-line specificity in cytotoxicity assays) .

Q. What computational strategies are effective for modeling this compound’s interactions in polymer membranes or ionomers?

- Methodological Answer :

- Multiphysics Modeling : Simulate proton transport in perfluorinated sulfonic-acid (PFSA) ionomers using COMSOL. Parameters include water content, temperature, and sulfonic acid group density.

- Morphology Studies : Use coarse-grained molecular dynamics to correlate membrane nanostructure with ion conductivity .

Data Analysis and Experimental Design

Q. How to design a robust protocol for evaluating this compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to stressors (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC and identify byproducts using LC-MS.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。